molecular formula C17H13BrN2O2S B394489 3'-(4-BROMO-3-METHYLPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE

3'-(4-BROMO-3-METHYLPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE

Cat. No.: B394489
M. Wt: 389.3g/mol
InChI Key: IHUAOIUAUWPILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-(4-BROMO-3-METHYLPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom.

Preparation Methods

The synthesis of 3’-(4-BROMO-3-METHYLPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE can be achieved through various synthetic routes. One common method involves the reaction of 3-bromoindoles with N-bromosuccinimide in aqueous t-butyl alcohol . This reaction forms 3,3-dibromo-1,3-dihydroindol-2-ones, which are useful precursors for the target compound. Industrial production methods often utilize Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The indole nucleus can be oxidized to form various products.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Electrophilic substitution readily occurs on the indole ring due to its aromatic nature. Common reagents used in these reactions include N-bromosuccinimide for bromination and various oxidizing agents for oxidation reactions. Major products formed from these reactions include different functionalized indole derivatives.

Scientific Research Applications

3’-(4-BROMO-3-METHYLPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The indole nucleus binds with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

Properties

Molecular Formula

C17H13BrN2O2S

Molecular Weight

389.3g/mol

IUPAC Name

3-(4-bromo-3-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione

InChI

InChI=1S/C17H13BrN2O2S/c1-10-8-11(6-7-13(10)18)20-15(21)9-23-17(20)12-4-2-3-5-14(12)19-16(17)22/h2-8H,9H2,1H3,(H,19,22)

InChI Key

IHUAOIUAUWPILX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N2C(=O)CSC23C4=CC=CC=C4NC3=O)Br

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)CSC23C4=CC=CC=C4NC3=O)Br

Origin of Product

United States

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